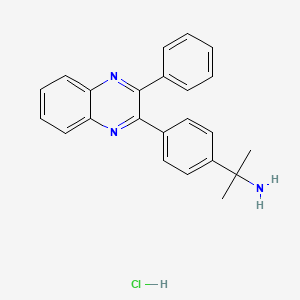

Akt-I-1,2 HCl

Descripción general

Descripción

This compound specifically inhibits the isoforms Akt1 and Akt2 with IC50 values of 2.7 μM and 21 μM, respectively . Akt is a critical regulator of various cellular processes, including cell proliferation, growth, and survival, making Akt-I-1,2 hydrochloride a valuable tool in scientific research and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Akt-I-1,2 hydrochloride has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

Akt-I-1,2 Hydrochloride interacts with the Akt isoforms, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling cascade . This interaction results in the inhibition of Akt1 and Akt2, affecting various biochemical reactions.

Cellular Effects

Akt-I-1,2 Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the phosphorylation of several substrates downstream of Akt .

Molecular Mechanism

The molecular mechanism of action of Akt-I-1,2 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the Akt1 and Akt2 isoforms.

Temporal Effects in Laboratory Settings

The effects of Akt-I-1,2 Hydrochloride change over time in laboratory settings. It has been observed that daily oral dosing results in sustained inhibition of Akt activity

Dosage Effects in Animal Models

The effects of Akt-I-1,2 Hydrochloride vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are not currently available.

Metabolic Pathways

Akt-I-1,2 Hydrochloride is involved in the PI3K/AKT signaling pathway, a critical pathway in cellular signal transduction . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Akt-I-1,2 Hydrochloride is likely to be influenced by the localization of the Akt isoforms it inhibits . Specific details about any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Akt-I-1,2 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of Akt-I-1,2 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Akt-I-1,2 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline core, leading to different analogs with potentially varied biological activities.

Substitution: Substitution reactions, particularly on the phenyl ring, can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mecanismo De Acción

Akt-I-1,2 hydrochloride exerts its effects by binding to the ATP-binding site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival and proliferation pathways. The compound’s selectivity for Akt1 and Akt2 isoforms allows for targeted modulation of specific signaling pathways, making it a valuable tool for dissecting the roles of these isoforms in various biological contexts .

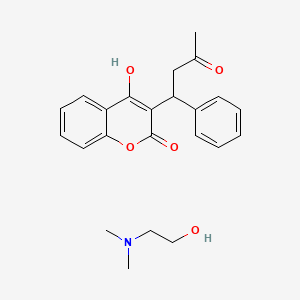

Comparación Con Compuestos Similares

Similar Compounds

GSK2110183: An ATP-competitive inhibitor of Akt1, Akt2, and Akt3 with potent anti-tumor activity.

Akt Inhibitor VIII: A trifluoroacetate salt hydrate that inhibits Akt1 and Akt2 with high selectivity.

Uniqueness

Akt-I-1,2 hydrochloride is unique due to its specific inhibition of Akt1 and Akt2 isoforms, which allows for more precise modulation of Akt signaling pathways compared to pan-Akt inhibitors. This selectivity reduces off-target effects and enhances the compound’s utility in research and potential therapeutic applications .

Propiedades

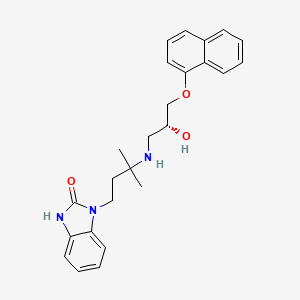

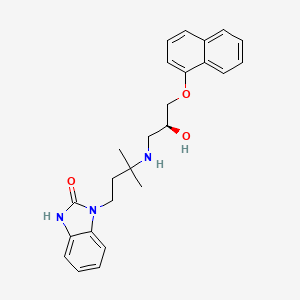

IUPAC Name |

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSKOEXUDZHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

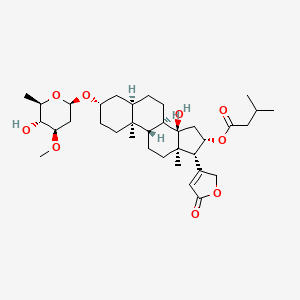

Feasible Synthetic Routes

Q1: How does Akt-I-1,2 interact with Akt and what are the downstream effects of this interaction?

A: Akt-I-1,2 interacts with Akt by selectively inhibiting Akt1 and Akt2 isoforms without affecting Akt3. [] This selectivity stems from its unique mechanism of action, which involves binding to a site on Akt that is only formed in the presence of the pleckstrin homology (PH) domain. [] This binding is thought to promote an inactive conformation of Akt, thereby inhibiting its kinase activity. [] As a result of Akt inhibition, Akt-I-1,2 effectively blocks the phosphorylation and activation of Akt1 and Akt2 by phosphoinositide-dependent kinase 1 (PDK1). [] Consequently, this inhibition disrupts downstream signaling pathways usually governed by Akt, leading to reduced phosphorylation of Akt substrates and promotion of tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in LNCaP prostate cancer cells. []

Q2: What is known about the structure-activity relationship (SAR) of Akt-I-1,2 and the impact of structural modifications on its activity?

A: While the exact structure of Akt-I-1,2 is not provided in the research, it is identified as “HC,I. IPA (2‑[4‑(3‑phenylquinoxalin‑2‑yl)phenyl]propan‑2‑amine hydrochloride isopropanol (1:1:1)”. [] The research highlights that the presence of the PH domain in Akt is crucial for Akt-I-1,2's inhibitory activity. [] This suggests that structural modifications affecting the interaction with the PH domain would significantly impact the compound's potency and selectivity. Furthermore, the research indicates that antibodies targeting either the Akt PH domain or hinge region hinder the inhibitory action of Akt-I-1,2. [] This observation further strengthens the importance of these structural elements for the compound's activity and emphasizes the potential of SAR studies focused on these regions to develop more potent and selective Akt inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride](/img/structure/B605187.png)

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)